molecular formula C13H18BFO3 B6296985 2-Fluoro-6-hydroxy-4-methylphenylboronic acid pinacol ester CAS No. 1807622-74-7

2-Fluoro-6-hydroxy-4-methylphenylboronic acid pinacol ester

Cat. No. B6296985
CAS RN: 1807622-74-7
M. Wt: 252.09 g/mol
InChI Key: WOXGJVSKOYPPIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-hydroxy-4-methylphenylboronic acid pinacol ester is a chemical compound with the IUPAC name 3-fluoro-5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol . It has a molecular weight of 252.09 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18BFO3/c1-8-6-9(15)11(10(16)7-8)14-17-12(2,3)13(4,5)18-14/h6-7,16H,1-5H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Chemical Reactions Analysis

Boronic esters, such as this compound, are often used in Suzuki–Miyaura coupling reactions . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Mechanism of Action

2-Fluoro-6-hydroxy-4-methylphenylboronic acid pinacol ester is a versatile compound that can be used in a variety of laboratory experiments. In organic synthesis, it is used as a reagent for the preparation of a variety of compounds. In chromatography, it is used as a stationary phase for the separation of compounds. In molecular biology, it is used as a reagent for the detection of DNA and RNA. The mechanism of action of this compound is based on its ability to form a complex with a variety of compounds. It is able to form a complex with the substrate, which can then be separated by chromatography or detected by molecular biology.
Biochemical and Physiological Effects
This compound is a relatively non-toxic compound and has been used in a variety of laboratory experiments. It does not have any known adverse effects on the human body and is not known to be carcinogenic. However, it is important to note that this compound has not been extensively studied and more research is needed to determine its potential effects.

Advantages and Limitations for Lab Experiments

2-Fluoro-6-hydroxy-4-methylphenylboronic acid pinacol ester has a number of advantages for laboratory experiments. It is a relatively non-toxic compound, which makes it safe to use in the laboratory. It is also a versatile compound that can be used in a variety of laboratory experiments. However, it is important to note that this compound is not very soluble in water, which can limit its use in some experiments.

Future Directions

2-Fluoro-6-hydroxy-4-methylphenylboronic acid pinacol ester has a wide range of potential applications in scientific research. It can be used in organic synthesis, chromatography, and molecular biology. In the future, it may be possible to use this compound in drug delivery systems, as a reagent for the detection of proteins and other bio-molecules, and in the development of new materials. Additionally, further research is needed to determine the potential biochemical and physiological effects of this compound.

Synthesis Methods

2-Fluoro-6-hydroxy-4-methylphenylboronic acid pinacol ester can be synthesized from phenylboronic acid by a simple two-step process. First, phenylboronic acid is reacted with a pinacol ester in the presence of a base such as sodium hydroxide to form a pinacol boronate ester. This reaction is known as the pinacol boronate ester synthesis. The pinacol boronate ester is then reacted with a fluorinating agent, such as N-fluorobenzenesulfonimide, to produce this compound.

Scientific Research Applications

2-Fluoro-6-hydroxy-4-methylphenylboronic acid pinacol ester is used in a variety of scientific research applications. It is used in organic synthesis as a reagent for the preparation of a variety of compounds. It is also used in chromatography as a stationary phase for the separation of compounds. In addition, this compound has been used in molecular biology as a reagent for the detection of DNA and RNA.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .

properties

IUPAC Name

3-fluoro-5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO3/c1-8-6-9(15)11(10(16)7-8)14-17-12(2,3)13(4,5)18-14/h6-7,16H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXGJVSKOYPPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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